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molecular formula C9H3F6IO B8453258 3'-Iodo-5'-(trifluoromethyl)-2,2,2-trifluoroacetophenone

3'-Iodo-5'-(trifluoromethyl)-2,2,2-trifluoroacetophenone

Cat. No. B8453258
M. Wt: 368.01 g/mol
InChI Key: POQJFCMFPHSTLX-UHFFFAOYSA-N
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Patent
US07947715B2

Procedure details

A mixture of 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone (2.42 g), 30% fuming sulfuric acid (6.0 mL) and iodine (1.90 g) was stirred at 50° C. for 5 hours. After the completion of the reaction, the mixture was poured into ice-water (10 g) and extracted with diethyl ether (20 mL×1). The organic layer was washed with saturated aqueous sodium sulfite solution (10 mL×1) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to provide the title compound as a pale yellow oil (2.56 g).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].S(=O)(=O)(O)O.[I:22]I>>[F:1][C:2]([F:15])([F:16])[C:3]([C:5]1[CH:6]=[C:7]([C:11]([F:12])([F:13])[F:14])[CH:8]=[C:9]([I:22])[CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
FC(C(=O)C1=CC(=CC=C1)C(F)(F)F)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
II
Step Two
Name
ice water
Quantity
10 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (20 mL×1)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium sulfite solution (10 mL×1) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)I)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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